1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
Übersicht
Beschreibung
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the benzoxazine family, which is known for its diverse applications in pharmaceuticals and materials science. The spiro linkage in this compound introduces significant rigidity and stability, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves a multi-step process. One common synthetic route includes the Mannich reaction, where a phenol, an amine, and formaldehyde are used to form the benzoxazine ring . The spiro linkage is then introduced through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro structure . Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors and other advanced techniques to increase yield and purity.
Analyse Chemischer Reaktionen
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
1’-Benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one can be compared with other benzoxazine derivatives and spiro compounds:
Benzoxazine Derivatives: Compounds like 3-phenyl-2,4-dihydro-1,3-benzoxazine share the benzoxazine ring but lack the spiro linkage, resulting in different chemical and physical properties.
Spiro Compounds: Other spiro compounds, such as spiro[cyclohexane-1,2’-indoline], have different ring systems and substituents, leading to variations in stability and reactivity.
The uniqueness of 1’-benzylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one lies in its combination of the benzoxazine ring and spiro structure, which imparts distinct properties useful in various applications.
Biologische Aktivität
1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one is a complex heterocyclic compound notable for its unique spiro structure. This compound belongs to the benzoxazine family, which has garnered attention for its diverse applications in pharmaceuticals and materials science. The biological activity of this compound is of particular interest due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a spiro linkage that contributes to its rigidity and stability, making it a candidate for various biological studies. Its molecular formula is with a molecular weight of 308.38 g/mol. The spiro configuration allows for specific interactions with biological targets, influencing enzyme activity and receptor binding.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 308.38 g/mol |
CAS Number | 54906-22-8 |
The mechanism of action for this compound involves its interaction with various biological targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating their activity. This interaction can lead to alterations in cellular pathways, affecting processes such as signal transduction and gene expression.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated significant cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The compound exhibited a dose-dependent effect on cell viability, with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
4T1 | 15 | Significant reduction in viability |
COLO201 | 20 | Dose-dependent cytostatic effect |
SNU-1 | 25 | Moderate cytotoxicity |
Mechanisms of Cytotoxicity
The cytotoxic effects are believed to be mediated through several pathways:
- Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest at the G0/G1 phase in certain cell lines, indicating a halt in cellular proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship of this compound and its derivatives. Modifications to the benzoxazine ring or piperidine moiety can significantly alter biological activity. For example:
- Substituents on the benzyl group can enhance or diminish cytotoxic effects.
- Variations in the piperidine nitrogen can affect binding affinity to target proteins.
Table 2: Overview of Structural Modifications and Biological Activity
Modification Type | Effect on Activity |
---|---|
Benzyl substituent type | Varies; some enhance cytotoxicity |
Piperidine nitrogen variant | Affects receptor binding affinity |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Study on Antitumor Effects : A study examined the efficacy of this compound in a xenograft model of breast cancer. Results showed significant tumor regression compared to control groups.
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate binding interactions between the compound and target proteins involved in cancer progression.
Eigenschaften
IUPAC Name |
1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFAHOKVZJFMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.